molecular formula C12H15FNO3P B8313469 Diethyl 4-Cyano-3-fluorobenzylphosphonate

Diethyl 4-Cyano-3-fluorobenzylphosphonate

Katalognummer: B8313469
Molekulargewicht: 271.22 g/mol
InChI-Schlüssel: QHORGOORQOOWLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 4-Cyano-3-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C12H15FNO3P It is a derivative of phosphonic acid and contains a cyano group and a fluorine atom attached to a benzyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-cyano-3-fluorobenzyl)phosphonate typically involves the reaction of diethyl phosphite with 4-cyano-3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl chloride, resulting in the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of diethyl (4-cyano-3-fluorobenzyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 4-Cyano-3-fluorobenzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl phosphonates.

Wissenschaftliche Forschungsanwendungen

Diethyl 4-Cyano-3-fluorobenzylphosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules.

    Material Science: It is used in the development of new materials with specific properties, such as flame retardants.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of diethyl (4-cyano-3-fluorobenzyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic the structure of phosphate esters, allowing it to interact with enzymes that recognize phosphate groups. This interaction can inhibit the activity of these enzymes, leading to various biological effects. The cyano and fluorine groups can also contribute to the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl (4-fluorobenzyl)phosphonate: Similar structure but lacks the cyano group.

    Diethyl (4-cyanobenzyl)phosphonate: Similar structure but lacks the fluorine atom.

    Diethyl (3-fluorobenzyl)phosphonate: Similar structure but the fluorine atom is in a different position.

Uniqueness

Diethyl 4-Cyano-3-fluorobenzylphosphonate is unique due to the presence of both the cyano and fluorine groups on the benzyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Eigenschaften

Molekularformel

C12H15FNO3P

Molekulargewicht

271.22 g/mol

IUPAC-Name

4-(diethoxyphosphorylmethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-10-5-6-11(8-14)12(13)7-10/h5-7H,3-4,9H2,1-2H3

InChI-Schlüssel

QHORGOORQOOWLS-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CC1=CC(=C(C=C1)C#N)F)OCC

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

2.2 g 4-Bromomethyl-2-fluoro-benzonitrile were dissolved in 2.0 ml triethyl phosphite and stirred at 150° C. for four hours. Then the triethyl phosphite was removed in vacuo to obtain 2.5 g (4-Cyano-3-fluoro-benzyl)-phosphonic acid diethyl ester as an oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.